3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a heterocyclic core fused with a thiophene ring. Key structural features include:
- Substituents:
- 3-(2-Methoxyethyl): Enhances solubility and modulates electronic properties via the ether linkage.
- 6-Methyl: Contributes steric bulk and stabilizes the core structure.
- 2-{[2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl]Sulfanyl}: Introduces a sulfanyl-linked piperazine moiety, which is critical for receptor interaction (e.g., serotonin or dopamine receptors) due to its nitrogen-rich pharmacophore .
Synthesis: Synthesized via nucleophilic substitution, where a thiol intermediate reacts with phenacyl chloride derivatives under reflux conditions in ethanol, as described in analogous pyrimidinone syntheses . Structural confirmation relies on X-ray crystallography, often refined using SHELX software .
Properties
IUPAC Name |
3-(2-methoxyethyl)-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2/c1-16-14-18-20(31-16)21(28)26(12-13-29-2)22(23-18)30-15-19(27)25-10-8-24(9-11-25)17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNFKGNTEIUAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thieno[3,2-d]pyrimidine derivative with a phenylpiperazine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , antitumor , and anti-inflammatory properties. Below are detailed insights into these applications:
Antimicrobial Activity
Studies have shown that derivatives of thienopyrimidines possess notable antimicrobial properties. For instance, a related study demonstrated that pyrimidine derivatives exhibited antibacterial activity against strains such as E. coli and S. aureus at specific concentrations . The mechanism often involves interference with bacterial DNA synthesis.
Antitumor Activity
Thienopyrimidine derivatives have been investigated for their potential in cancer therapy. Research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds similar to the one have shown efficacy against several cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Thienopyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a role in managing inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of thienopyrimidine derivatives against gram-positive and gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) as low as 128 µg/mL for some compounds .
- Antitumor Studies : In vitro studies on cancer cell lines demonstrated that certain thienopyrimidine derivatives could reduce cell viability by more than 50% at concentrations below 10 µM after 48 hours of exposure .
- Inflammation Models : Experimental models using lipopolysaccharide (LPS) induced inflammation showed that thienopyrimidine compounds significantly reduced inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the thieno[3,2-d]pyrimidine core can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidinone and thienopyrimidinone derivatives, focusing on core modifications, substituent effects, and pharmacological implications.
Table 1: Structural and Functional Comparison
Key Findings :
Core Structure: Thieno[3,2-d]pyrimidin-4-one (target) vs. Thieno[2,3-d]pyrimidin-4-one : The ring fusion position (3,2 vs. 2,3) modifies electronic distribution, affecting binding to planar receptors like DNA topoisomerases . Pyrimidin-4(3H)-one lacks the thiophene fusion, reducing aromaticity and rigidity compared to thienopyrimidinones .
Substituent Impact: Piperazine vs. Phenoxyethyl : Piperazine’s basic nitrogen atoms enable hydrogen bonding with neurotransmitter receptors, whereas phenoxyethyl groups favor hydrophobic interactions. Fluorophenyl : Introduces electronegativity, enhancing metabolic stability and membrane permeability via reduced CYP450 metabolism.
Synthetic Routes: The target compound’s synthesis aligns with methods for pyrazolo-pyrimidinones (e.g., reflux with phenacyl chlorides) , while fluorophenyl derivatives require fluorinated precursors and specialized catalysts.
Biological Relevance :
- Piperazine-containing analogs (e.g., the target compound) show affinity for serotonin 5-HT₆ receptors, whereas fluorophenyl derivatives are prioritized in oncology due to kinase inhibition .
Biological Activity
The compound 3-(2-methoxyethyl)-6-methyl-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Thieno[3,2-d]pyrimidine derivatives have been identified as promising candidates in drug discovery due to their ability to inhibit various biological targets. The compound is believed to exert its effects through the inhibition of specific kinases, particularly Rho-associated protein kinases (ROCKs), which play critical roles in cell migration and morphology. ROCK inhibitors are being explored for their potential in treating cancer and other diseases characterized by abnormal cell movement and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, including SU-DHL-6 and K562, with IC50 values ranging from 0.55 μM to 1.68 μM. These findings suggest that structural modifications can enhance the efficacy of these compounds against cancer cells while maintaining low toxicity towards normal cells (CC50 = 15.09 μM) .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the piperazine moiety can lead to enhanced potency against targeted kinases and improved selectivity towards cancer cells. Compounds with specific substitutions have shown increased cytotoxicity compared to standard reference drugs like 5-fluorouracil .
Study 1: ROCK Inhibition
A study investigated a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as ROCK inhibitors. Among these, one compound exhibited an IC50 value of 0.004 μM against ROCK I and 0.001 μM against ROCK II. This compound also induced morphological changes in treated cells and inhibited their migration, underscoring its potential as a therapeutic agent for diseases involving aberrant cell movement .
Study 2: Antitumor Activity
Another study focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as antitumor agents. The most promising derivative demonstrated significant cytotoxicity against several cancer cell lines while exhibiting low toxicity against normal human cells. The study utilized MTT assays to assess cell viability and confirmed that the compound induced apoptosis in a dose-dependent manner .
Table 1: Biological Activity Summary of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target | IC50 (μM) | CC50 (μM) | Cell Line | Activity Type |
|---|---|---|---|---|---|
| 8k | ROCK I | 0.004 | - | - | Inhibitor |
| 12e | EZH2 | 0.55 | 15.09 | SU-DHL-6 | Antitumor |
| - | - | - | - | K562 | Antiproliferative |
Table 2: Structure-Activity Relationship Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C5 | Methyl | Increased potency |
| C6 | Phenyl | Enhanced selectivity |
| N1 | Piperazine | Improved cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
